5,6'-Dibromo-2,2'-bipyridine

Catalog No.
S15855366
CAS No.
M.F
C10H6Br2N2
M. Wt
313.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6'-Dibromo-2,2'-bipyridine

Product Name

5,6'-Dibromo-2,2'-bipyridine

IUPAC Name

2-bromo-6-(5-bromopyridin-2-yl)pyridine

Molecular Formula

C10H6Br2N2

Molecular Weight

313.98 g/mol

InChI

InChI=1S/C10H6Br2N2/c11-7-4-5-8(13-6-7)9-2-1-3-10(12)14-9/h1-6H

InChI Key

UPKXDHCYMFFDOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NC=C(C=C2)Br

5,6'-Dibromo-2,2'-bipyridine is an organic compound characterized by the presence of bromine atoms at the 5 and 6 positions of the bipyridine structure. Its molecular formula is C10H6Br2N2C_{10}H_6Br_2N_2, and it has a molecular weight of approximately 313.98 g/mol. The compound is notable for its ability to function as a bidentate ligand, which allows it to coordinate with various metal ions, enhancing its stability and reactivity in coordination chemistry. The presence of bromine atoms contributes to its unique electronic properties, making it valuable in various applications, particularly in catalysis and material science .

Due to its functional groups. It can undergo nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles. For example, reactions involving palladium catalysts can facilitate coupling reactions that yield complex organic structures . Additionally, the compound can form stable coordination complexes with transition metals such as ruthenium and palladium, which are essential in catalysis and organic synthesis .

While 5,6'-dibromo-2,2'-bipyridine itself does not exhibit significant biological activity, its metal complexes have been studied for potential biological functions. Some of these complexes have shown promise in anticancer research and other therapeutic applications depending on the metal ion involved. The interactions between the ligand and metal ions can influence the biological properties of the resulting complexes .

Several methods exist for synthesizing 5,6'-dibromo-2,2'-bipyridine:

  • Bromination of 2,2'-bipyridine: Direct bromination using elemental bromine or N-bromosuccinimide can yield the dibrominated bipyridine. This method allows for selective substitution at the desired positions on the bipyridine ring .
  • Palladium-Catalyzed Coupling Reactions: This method involves coupling reactions where 2,2'-bipyridine is reacted with dibrominated alkyl groups in the presence of palladium catalysts to form 5,6'-dibromo-2,2'-bipyridine .
  • Radical Decarboxylative Bromination: A novel approach that utilizes radical initiators to facilitate bromination at specific positions on the bipyridine structure .

5,6'-Dibromo-2,2'-bipyridine has a range of applications:

  • Coordination Chemistry: It serves as a chelating ligand for various metal ions, forming stable complexes that are useful in catalysis and material science.
  • Organic Photovoltaics: Compounds derived from this bipyridine derivative are utilized in organic photovoltaic devices due to their ability to facilitate charge transfer processes.
  • OLEDs (Organic Light Emitting Diodes): The compound's derivatives are employed in OLEDs for their photoluminescent properties .

Research on the interactions between 5,6'-dibromo-2,2'-bipyridine and metal ions reveals that it effectively stabilizes different metal ions through chelation. These interactions significantly influence the electronic properties and reactivity of the resulting complexes. Studies have shown that these complexes can exhibit unique catalytic properties and enhanced stability compared to non-brominated analogs .

Several compounds share structural similarities with 5,6'-dibromo-2,2'-bipyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2,2'-BipyridineNo bromine substituentsBasic ligand without halogen influence
4,4'-Dibromo-2,2'-bipyridineBromines at the 4th positionDifferent reactivity due to bromine placement
5-Bromo-2,2'-bipyridineSingle bromine at the 5th positionAltered coordination properties
6-Bromo-2,2'-bipyridineSingle bromine at the 6th positionPotentially similar reactivity but less stable

The uniqueness of 5,6'-dibromo-2,2'-bipyridine lies in its specific substitution pattern which enhances its chelating ability and stability compared to other derivatives. This unique configuration allows it to form more stable complexes with transition metals than its analogs with fewer or differently positioned substituents .

XLogP3

3.2

Hydrogen Bond Acceptor Count

2

Exact Mass

313.88772 g/mol

Monoisotopic Mass

311.88977 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

Explore Compound Types